Cas no 40236-19-9 (Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate)

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with a benzyl ester functional group, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. The compound features a 3,5-dimethyl substitution on the pyrrole ring, which enhances its stability and influences its reactivity in further chemical transformations. The benzyl ester moiety offers versatility for deprotection or further functionalization under mild conditions. This product is particularly valuable in the synthesis of heterocyclic compounds, agrochemicals, and bioactive molecules due to its well-defined structure and compatibility with various reaction conditions. It is typically characterized by high purity and consistent performance in synthetic applications.
Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate structure
40236-19-9 structure
Product Name:Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS No:40236-19-9
MF:C14H15NO2
MW:229.274403810501
CID:89417
PubChem ID:4182378
Update Time:2025-10-29

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
    • BENZYL 3,5-DIMETHYLPYRROLE-2-CARBOXYLATE
    • benzyl 2,4-dimethylpyrrole-5-carboxylate
    • benzyl 3,5-dimethyl-2-pyrrolecarboxylate
    • benzyl 5-acetoxymethyl-3,5-dimethylpyrrole-2-carboxylate
    • I14-2752
    • Z1423064420
    • EN300-1608114
    • Benzyl3,5-dimethylpyrrole-2-carboxylate
    • DTXSID20400402
    • AKOS024323662
    • 3,5-dimethyl-1H-pyrrole-2-carboxylic acid (phenylmethyl) ester
    • CS-0235754
    • A824995
    • 40236-19-9
    • SCHEMBL8388918
    • 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, phenylmethyl ester
    • Benzyl 3.5-dimethyl-1H-pyrrole-2-carboxylate
    • Inchi: 1S/C14H15NO2/c1-10-8-11(2)15-13(10)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3
    • InChI Key: UBZQULOXHJSJTI-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(C1=C(C)C=C(C)N1)=O

Computed Properties

  • Exact Mass: 229.11000
  • Monoisotopic Mass: 229.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1A^2
  • XLogP3: 3.2

Experimental Properties

  • PSA: 42.09000
  • LogP: 2.98850

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Related Literature

Additional information on Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 40236-19-9): A Comprehensive Overview

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, identified by its CAS number 40236-19-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyrrole derivatives, a class of heterocyclic molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The molecular structure of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with two methyl groups at the 3rd and 5th positions, and a benzyloxy group at the 2nd position. This unique arrangement contributes to its distinct chemical properties and reactivity, making it a versatile building block in organic synthesis. The presence of the benzyloxy group enhances its solubility in organic solvents, facilitating its use in various chemical reactions and pharmaceutical formulations.

In recent years, Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate has garnered attention due to its potential applications in drug development. Pyrrole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The modifications introduced in the structure of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate aim to enhance these bioactivities while minimizing adverse effects. Current research suggests that this compound may serve as a precursor for the development of novel therapeutic agents targeting various diseases.

One of the most promising areas of research involving Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is its role in anticancer therapy. Studies have demonstrated that pyrrole-based compounds can interact with biological targets such as kinases and proteases, inhibiting tumor growth and proliferation. The methyl groups at the 3rd and 5th positions of the pyrrole ring in Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate are believed to enhance binding affinity to these targets, potentially leading to more effective cancer treatments. Additionally, the benzyloxy group provides a site for further functionalization, allowing researchers to tailor the compound's properties for specific therapeutic needs.

The synthesis of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves multi-step organic reactions, typically starting from commercially available pyrrole derivatives. The process often includes methylation reactions to introduce the methyl groups at the desired positions, followed by esterification to attach the benzyloxy group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These synthetic methodologies highlight the compound's importance as a key intermediate in pharmaceutical manufacturing.

From a pharmacological perspective, Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits several interesting properties that make it suitable for drug development. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Furthermore, preliminary studies indicate that this compound may possess neuroprotective effects, making it a candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The dual functionality of the molecule allows for diverse modifications, enabling researchers to explore multiple therapeutic pathways.

The chemical stability of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is another critical factor influencing its pharmaceutical applications. The compound has been found to remain stable under various storage conditions, ensuring consistent quality and efficacy in drug formulations. This stability is attributed to its well-defined molecular structure and resistance to degradation under normal conditions. However, further studies are needed to assess its long-term stability under extreme environmental conditions.

In conclusion, Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 40236-19-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and bioactivities make it a valuable tool for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in anticancer and neuroprotective therapies. As our understanding of its properties grows, so does its promise as a cornerstone in future drug discoveries.

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